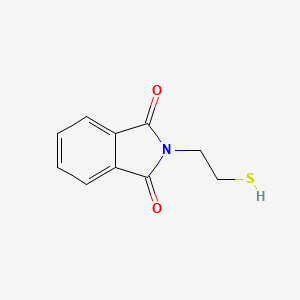

2-(2-Mercaptoethyl)isoindoline-1,3-dione

Description

The exact mass of the compound Ethanethiol, 2-phthalimido- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-14/h1-4,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOPWFKONJYLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196335 | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-75-9 | |

| Record name | 2-(2-Mercaptoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Mercaptoethyl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHTHALIMIDOETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AV0RD7ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-(2-Mercaptoethyl)isoindoline-1,3-dione

An In-Depth Technical Guide to the Synthesis of 2-(2-Mercaptoethyl)isoindoline-1,3-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a heterobifunctional linker molecule of significant interest in chemical biology, drug development, and materials science. The document elucidates the core chemical principles, offers detailed step-by-step protocols for the most robust synthetic pathways, and discusses critical aspects of reaction optimization, characterization, and safety. The primary focus is on providing researchers and development professionals with a field-proven guide grounded in established chemical literature, enabling reliable and efficient synthesis of this versatile chemical tool.

Introduction: Strategic Importance of this compound

This compound, also known as N-(2-mercaptoethyl)phthalimide, is a key building block in modern chemistry. Its structure incorporates two highly valuable functional groups:

-

A Phthalimide Group: This moiety serves as a stable and efficient protecting group for a primary amine.[1][2] The phthalimide structure prevents the over-alkylation common in direct amination reactions, ensuring the selective formation of primary amines upon deprotection.[1][3]

-

A Thiol (Mercaptan) Group: The terminal sulfhydryl group is a potent nucleophile, making it ideal for selective reactions such as Michael additions, disulfide bond formation with other thiols, and conjugation to maleimides or haloacetyl groups. This reactivity is central to its application in bioconjugation and surface modification.

The strategic placement of these two functionalities makes the title compound an invaluable linker for conjugating biomolecules, tethering drugs to delivery systems, and functionalizing surfaces and nanoparticles.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several pathways. The optimal choice depends on the availability of starting materials, scale, and desired purity. The core challenge lies in managing the reactivity of the amine and thiol groups. The most successful strategies typically involve the protection of one or both functional groups during the key bond-forming steps.

The most prevalent and reliable method is a multi-step synthesis that leverages the principles of the Gabriel Synthesis .[4][5] This approach involves the N-alkylation of potassium phthalimide with a suitable 2-carbon electrophile, followed by the introduction and subsequent deprotection of the thiol group.

Synthetic Workflow Overview

The logical flow for a robust synthesis is outlined below. This workflow is designed to maximize yield and purity by introducing the sensitive thiol group in a protected form.

Caption: A common multi-step synthetic pathway to the target molecule.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a validated, step-by-step protocol for the synthesis of this compound, starting from phthalic anhydride.

Step 1: Synthesis of 2-(2-Hydroxyethyl)isoindoline-1,3-dione

This initial step involves the dehydrative condensation of phthalic anhydride with 2-aminoethanol.[6] The reaction forms the stable phthalimide ring system.

-

Principle: The primary amine of 2-aminoethanol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization and dehydration to form the imide ring. Using a high-boiling solvent like acetic acid facilitates the removal of water, driving the reaction to completion.[6]

-

Experimental Protocol:

-

Combine phthalic anhydride (1.0 eq) and 2-aminoethanol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of phthalic anhydride).

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 120-140 °C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water with stirring to precipitate the product.

-

Collect the white solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.

-

Step 2: Conversion to N-(2-Thioacetyl)phthalimide

This two-part step first converts the hydroxyl group into a better leaving group (a bromide) and then displaces it with a protected thiol source (thioacetate).

Part A: Bromination of 2-(2-Hydroxyethyl)isoindoline-1,3-dione

-

Principle: The hydroxyl group is converted to a bromide, an excellent leaving group for the subsequent S_N2 reaction. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation.

-

Experimental Protocol:

-

Suspend 2-(2-hydroxyethyl)isoindoline-1,3-dione (1.0 eq) in a suitable anhydrous solvent like toluene or chloroform.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (approx. 0.4-0.5 eq) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

-

Cool the mixture and carefully pour it onto crushed ice to quench the excess PBr₃.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(2-bromoethyl)phthalimide.

-

Part B: Nucleophilic Substitution with Potassium Thioacetate

-

Principle: The bromide is displaced by the thioacetate anion in a classic S_N2 reaction. Potassium thioacetate is an excellent sulfur nucleophile, and the resulting thioester is stable to the reaction conditions and easily purified. This step cleverly installs a protected version of the desired thiol.

-

Experimental Protocol:

-

Dissolve the crude N-(2-bromoethyl)phthalimide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.[4]

-

Add potassium thioacetate (approx. 1.1-1.2 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours or gently heat to 50-60 °C for 2-4 hours to accelerate the reaction.

-

Monitor by TLC. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, S-[2-(1,3-Dioxoisoindolin-2-yl)ethyl] ethanethioate, can be purified by recrystallization or column chromatography.

-

Step 3: Deprotection to Yield this compound

The final step is the hydrolysis of the thioacetate to unveil the free thiol.

-

Principle: The thioester can be cleaved under acidic conditions. The use of hydrochloric acid in an alcoholic solvent is a standard and effective method that avoids cleaving the robust phthalimide ring.

-

Experimental Protocol:

-

Dissolve the purified S-[2-(1,3-Dioxoisoindolin-2-yl)ethyl] ethanethioate (1.0 eq) in methanol.

-

Add concentrated hydrochloric acid (approx. 2-3 eq) to the solution.

-

Stir the mixture at room temperature for 6-12 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol product to a disulfide.

-

After the reaction is complete, neutralize the mixture carefully with a base like sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

-

Data Summary and Characterization

Table 1: Reagent and Reaction Summary

| Step | Key Reagents | Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |

| 1 | Phthalic Anhydride, 2-Aminoethanol | Glacial Acetic Acid | 120-140 | 2-4 | >90 |

| 2A | 2-(2-Hydroxyethyl)isoindoline-1,3-dione, PBr₃ | Toluene | Reflux | 3-5 | 80-90 |

| 2B | N-(2-Bromoethyl)phthalimide, KSAc | DMF / Acetone | 25-60 | 4-24 | 85-95 |

| 3 | S-[2-(Phthalimido)ethyl] ethanethioate, HCl | Methanol | 25 | 6-12 | >90 |

Characterization of Final Product

-

¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm), two methylene groups (-CH₂-N- and -CH₂-S-) appearing as triplets, and a triplet for the thiol proton (-SH), which may be broad and is D₂O exchangeable.

-

Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NO₂S, M.W. = 207.25 g/mol ).

-

Infrared (IR) Spectroscopy: Key stretches include the characteristic symmetric and asymmetric C=O stretches of the imide (around 1770 and 1710 cm⁻¹) and a weak S-H stretch (around 2550 cm⁻¹).

Safety and Handling Considerations

-

Phthalic Anhydride: Corrosive and a respiratory sensitizer. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Must be handled with extreme care in a dry environment and under a fume hood.

-

Thioacetate and Thiols: Have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

-

Solvents: DMF is a reproductive toxin. Toluene and other organic solvents are flammable. Use appropriate safety measures.

-

Inert Atmosphere: The final deprotection step and storage of the final product should be under an inert atmosphere (N₂ or Ar) to prevent oxidative dimerization into the corresponding disulfide.

Conclusion

The synthesis of this compound via the Gabriel synthesis pathway, involving protection of the thiol as a thioacetate, represents a highly reliable and scalable method. This guide provides the necessary detail for researchers to understand the causality behind the experimental choices and to confidently reproduce the synthesis. Proper characterization and adherence to safety protocols are paramount for a successful outcome. The resulting molecule is a powerful tool for advancing research in drug delivery, diagnostics, and materials science.

References

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.

-

ResearchGate. (n.d.). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Gholivand, K., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 365-378. Available from: [Link]

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-mercapto ethyl) succinimide. Retrieved from [Link]

-

ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Methoxyethyl)phthalimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]

- Google Patents. (n.d.). CN113372256A - Synthesis method of N-phthalimidoacetic acid.

-

Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

YouTube. (2017). Gabriel Amine Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. N-(2-Methoxyethyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Mercaptoethyl)isoindoline-1,3-dione chemical properties

An In-Depth Technical Guide to 2-(2-Mercaptoethyl)isoindoline-1,3-dione: Properties, Reactivity, and Applications in Bioconjugation and Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal thiolating agent for researchers, chemists, and drug development professionals. The document details the compound's core chemical and physical properties, synthetic pathways, and key reactivity patterns. Emphasis is placed on its strategic applications in bioconjugation for modifying proteins and peptides, and in the development of advanced drug delivery systems through the creation of thiolated polymers (thiomers). Detailed experimental protocols, mechanistic diagrams, and a thorough safety profile are included to equip scientists with the foundational knowledge required to effectively utilize this versatile reagent in their research and development endeavors.

Introduction to Thiol-Containing Reagents in Drug Development

The thiol (or sulfhydryl, -SH) functional group is a cornerstone of medicinal chemistry and redox biology.[1] Its unique properties, including high nucleophilicity, propensity to form stable complexes with metals, and ability to undergo reversible oxidation to form disulfide bonds, make it a critical component in numerous biological processes and therapeutic strategies.[1] Thiol-containing molecules like the endogenous antioxidant glutathione (GSH) are essential for maintaining cellular redox homeostasis.[1]

In the realm of drug development, the deliberate introduction of thiol groups onto biomolecules, polymers, or small-molecule drugs—a process known as thiolation —is a powerful strategy to enhance their therapeutic potential.[2] Thiolation can improve the mucoadhesive properties of drug delivery systems, enable site-specific bioconjugation for targeted therapies like Antibody-Drug Conjugates (ADCs), and create redox-sensitive linkers that release therapeutic payloads in specific cellular environments.[2][3][4]

This compound, a phthalimide-protected form of cysteamine, stands out as a key reagent in this field. It provides a stable and readily accessible source of a reactive thiol group, making it an invaluable tool for covalent modification and the construction of advanced therapeutic and diagnostic agents.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2-mercaptoethyl)-1H-isoindole-1,3(2H)-dione |

| CAS Number | 4490-75-9 |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCS |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white crystalline powder | General Observation |

| Melting Point | 84 °C |

| Solubility | Soluble in organic solvents like Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), and Dimethylformamide (DMF). Insoluble in water. | |

Table 3: Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ ~7.8-7.9 ppm (m, 2H, Ar-H), δ ~7.7-7.8 ppm (m, 2H, Ar-H), δ ~3.9 ppm (t, 2H, N-CH₂), δ ~2.8 ppm (q, 2H, S-CH₂), δ ~1.5 ppm (t, 1H, SH). |

| ¹³C NMR (CDCl₃) | δ ~168 ppm (C=O), δ ~134 ppm (Ar-C), δ ~132 ppm (Ar-C), δ ~123 ppm (Ar-C), δ ~40 ppm (N-CH₂), δ ~25 ppm (S-CH₂). |

| FT-IR (cm⁻¹) | ~2550 cm⁻¹ (S-H stretch, weak), ~1770 and ~1710 cm⁻¹ (C=O imide stretches, asymmetric and symmetric), ~1600 cm⁻¹ (C=C aromatic stretch).[5] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the condensation reaction between phthalic anhydride and cysteamine (2-aminoethanethiol). The reaction proceeds by nucleophilic attack of the primary amine of cysteamine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration to form the stable phthalimide ring.

Caption: Synthetic pathway for this compound.

Protocol 1: Step-by-Step Laboratory Synthesis

Objective: To synthesize this compound from phthalic anhydride and cysteamine hydrochloride.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Cysteamine hydrochloride (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Toluene or Acetic Acid (solvent)

-

Dean-Stark apparatus (if using toluene)

-

Standard reflux glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phthalic anhydride (1.0 eq) in toluene.

-

Causality: Toluene is used as an azeotropic solvent to facilitate the removal of water, the byproduct of the condensation reaction, driving the equilibrium towards the product. Acetic acid can also be used as a solvent and catalyst.[5]

-

-

Amine Deprotonation: In a separate beaker, dissolve cysteamine hydrochloride (1.05 eq) in a minimal amount of water and add triethylamine (1.1 eq). This deprotonates the ammonium salt to yield the free amine.

-

Reaction: Add the free cysteamine solution to the flask containing phthalic anhydride.

-

Reflux: Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours. If using toluene, use a Dean-Stark trap to collect the water byproduct.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.

-

-

Workup: After cooling to room temperature, wash the reaction mixture with water and brine to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound is dominated by the reactivity of its terminal thiol group. The phthalimide group is generally stable under neutral and acidic conditions but can be cleaved under harsh basic conditions (e.g., using hydrazine) if deprotection of the underlying amine is desired.

-

Nucleophilic Reactivity: The thiol group is a potent nucleophile, especially in its deprotonated thiolate (S⁻) form. This allows it to readily react with electrophiles. Its most significant application is in thiol-maleimide coupling , a cornerstone of bioconjugation.[3] The thiol undergoes a Michael addition reaction with the double bond of a maleimide moiety, forming a stable thioether bond. This reaction is highly specific and efficient at physiological pH.

Caption: Workflow for Thiol-Maleimide bioconjugation.

-

Oxidation to Disulfides: Thiols can be oxidized to form disulfide (-S-S-) bonds. This reaction is reversible. In the context of drug delivery, this is the key mechanism behind the mucoadhesive properties of thiolated polymers. The thiol groups on the polymer form covalent disulfide bonds with cysteine-rich domains in mucus glycoproteins, dramatically increasing adhesion and residence time.[2] This redox sensitivity can also be exploited to design drug carriers that release their payload in the reducing environment of a tumor.

Key Applications in Research and Development

Bioconjugation and Protein Modification

This reagent is used to introduce a reactive thiol "handle" onto a molecule of interest, which can then be used for subsequent conjugation.

Example Application: Thiolation of Antibodies for ADC Development Antibody-Drug Conjugates (ADCs) require a linker to attach a cytotoxic drug to an antibody. By first modifying surface-accessible lysine residues on the antibody with a bifunctional linker (e.g., one containing an N-hydroxysuccinimide ester) and then reacting the other end of the linker with this compound (or a derivative), one can introduce available thiol groups for subsequent drug attachment via thiol-maleimide chemistry.[4]

Protocol 2: General Protocol for Thiolation of a Polymer

Objective: To prepare a thiolated polymer (thiomer) for enhanced mucoadhesion studies. This protocol uses a carbodiimide to couple the reagent to a carboxylate-containing polymer like poly(acrylic acid).

Materials:

-

Polymer with carboxylic acid groups (e.g., Poly(acrylic acid), Hyaluronic acid)

-

This compound (1.5 eq per carboxyl group to be modified)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.0 eq)

-

N-Hydroxysuccinimide (NHS) (optional, 1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis tubing (appropriate MWCO)

-

Lyophilizer

Methodology:

-

Polymer Activation: Dissolve the polymer in anhydrous DMF. Add EDC and NHS. Stir at room temperature for 1 hour.

-

Causality: EDC activates the carboxylic acid groups to form a highly reactive O-acylisourea intermediate. The addition of NHS can improve efficiency by converting this intermediate to a more stable NHS-ester, reducing side reactions.

-

-

Thiolation: Add a solution of this compound in DMF to the activated polymer solution.

-

Reaction: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen) to prevent premature oxidation of the thiol group.

-

Purification: Transfer the reaction mixture to dialysis tubing and dialyze extensively against a water/DMF mixture, followed by pure deionized water, to remove unreacted reagents and byproducts.

-

Self-Validation: The degree of thiolation can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measurable by UV-Vis spectrophotometry.

-

-

Isolation: Freeze-dry (lyophilize) the purified polymer solution to obtain the final thiolated polymer as a fluffy, white solid.

Development of Thiolated Polymers (Thiomers) for Drug Delivery

Thiomers created using this reagent exhibit significantly enhanced mucoadhesive properties.[6] The mechanism involves the formation of covalent disulfide bonds between the thiomer and the cysteine domains of mucin glycoproteins that constitute the mucus layer. This strong interaction prolongs the residence time of the drug delivery system at the site of administration (e.g., buccal, nasal, or ocular), leading to improved drug absorption and bioavailability.[2][6]

Caption: Mechanism of thiomer-based mucoadhesion.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is derived from safety data sheets (SDS) of the compound and structurally related chemicals.[7][8]

Table 4: Hazard Identification Summary

| Hazard Category | Description | Precautionary Measures |

|---|---|---|

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[7] | Avoid ingestion, inhalation of dust, and direct skin contact. |

| Skin Irritation | Causes skin irritation.[8] | Wear protective gloves (e.g., nitrile) and a lab coat. |

| Eye Irritation | Causes serious eye irritation.[8] | Wear safety glasses or goggles. |

| Respiratory Irritation | May cause respiratory irritation.[8] | Handle in a well-ventilated area or a chemical fume hood. |

Handling and Storage:

-

PPE: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[9]

Conclusion

This compound is a highly effective and versatile thiolating agent with significant applications in modern drug development and biomedical research. Its ability to introduce a reactive thiol group enables advanced bioconjugation strategies for targeted therapies and provides a straightforward method for synthesizing mucoadhesive polymers that enhance drug delivery. By understanding its chemical properties, reactivity, and appropriate handling procedures, researchers can leverage this powerful molecule to advance the frontiers of medicine and materials science.

References

-

MDPI. (n.d.). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. [Link]

-

National Institutes of Health (PMC). (2021). Medicinal Thiols: Current Status and New Perspectives. [Link]

-

ChemRxiv. (n.d.). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. [Link]

-

ResearchGate. (n.d.). Thiolating agents, disulphide cross-linkers and other functional groups used in synthetic pathways and redox reactions. [Link]

-

PubMed. (n.d.). Development of buccal drug delivery systems based on a thiolated polymer. [Link]

-

BB FABRICATION. (n.d.). SAFETY DATA SHEET. [Link]

-

National Institutes of Health (PMC). (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]

-

Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

-

National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

ResearchGate. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. [Link]

-

Single Use Support. (2023). Bioconjugates: Examples & Applications. [Link]

-

Sciforum. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. [Link]

Sources

- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. susupport.com [susupport.com]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of buccal drug delivery systems based on a thiolated polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Definitive Guide to the Structural Elucidaion of 2-(2-Mercaptoethyl)isoindoline-1,3-dione

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of small molecules is a cornerstone of success. 2-(2-Mercaptoethyl)isoindoline-1,3-dione, a molecule featuring a phthalimide group attached to a mercaptoethyl side chain, presents a unique structural elucidation challenge. The presence of a reactive thiol group and the distinct isoindoline-1,3-dione core necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice.

Physicochemical Properties and Synthesis Overview

This compound possesses the molecular formula C₁₀H₉NO₂S and a molecular weight of approximately 207.25 g/mol . A plausible synthetic route involves the reaction of phthalic anhydride with 2-aminoethanethiol. This reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration to form the stable five-membered imide ring. Understanding the synthetic pathway is the first step in anticipating the final structure and potential impurities.

A Symphony of Spectroscopies: The Elucidation Workflow

Diagram: The Chemical Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules.[1] It provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers, and their neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the thiol proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | m | 4H | Aromatic protons | The four protons on the benzene ring of the phthalimide group are in a complex, overlapping multiplet due to their coupling with each other. |

| ~3.9-4.0 | t | 2H | -N-CH₂ -CH₂-SH | These protons are adjacent to the electron-withdrawing imide nitrogen, causing a downfield shift. The triplet multiplicity arises from coupling to the adjacent methylene group. |

| ~2.8-2.9 | q | 2H | -N-CH₂-CH₂ -SH | These protons are adjacent to the sulfur atom and coupled to the methylene group attached to the nitrogen, resulting in a quartet (or a more complex multiplet due to coupling with the thiol proton). |

| ~1.6-1.8 | t | 1H | -SH | The thiol proton is exchangeable and its chemical shift can be variable. It will typically appear as a triplet due to coupling with the adjacent methylene group. This peak will disappear upon addition of D₂O. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The two carbonyl carbons of the imide are in a highly deshielded environment and will appear far downfield. |

| ~134 | Aromatic C-H | The four methine carbons of the benzene ring. |

| ~132 | Aromatic C (quaternary) | The two quaternary carbons of the benzene ring to which the carbonyl groups are attached. |

| ~123 | Aromatic C-H | |

| ~40 | -N-CH₂ - | The carbon atom directly attached to the nitrogen is deshielded. |

| ~25 | -CH₂ -SH | The carbon atom attached to the sulfur is less deshielded than the one attached to the nitrogen. |

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[2]

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode. For this molecule, positive ion mode is likely to yield the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation: Acquire a full scan mass spectrum (MS1) to determine the molecular ion. Subsequently, perform a tandem mass spectrometry (MS/MS) experiment on the molecular ion to induce fragmentation and obtain structural information.

-

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern in the MS/MS spectrum.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion: In positive ion ESI-MS, the expected molecular ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 208.04.

-

Fragmentation Pattern: The fragmentation of N-substituted phthalimides often involves characteristic losses.[2] Common fragmentation pathways include:

-

Cleavage of the bond between the nitrogen and the ethyl group.

-

Loss of the mercaptoethyl side chain.

-

Fragmentation of the phthalimide ring itself, often involving the loss of CO or C₂O₂.

-

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups.

Predicted Infrared (IR) Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~2550-2600 | Weak | S-H stretch (thiol) |

| ~1770 and ~1700 | Strong | Asymmetric and symmetric C=O stretching of the imide |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1380 | Strong | C-N stretching |

The presence of two distinct carbonyl peaks is a hallmark of a cyclic imide.[1] The weak but sharp absorption in the 2550-2600 cm⁻¹ region is characteristic of the S-H stretch of a thiol.

The Comprehensive Elucidation Workflow: A Validating System

The true power of this multi-technique approach lies in its self-validating nature. Each piece of data should be consistent with the others to build a cohesive and undeniable structural assignment.

Diagram: Experimental Workflow for Structure Elucidation

Sources

The Phthalimide Moiety in Thiol Chemistry: A Reagent, Not a Protector

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. While the phthalimide group is a cornerstone for the protection of primary amines, famously employed in the Gabriel synthesis, its role in relation to thiols is fundamentally different and often misunderstood. This technical guide elucidates that the phthalimide group does not function as a conventional protecting group for thiols. Instead, N-(organothio)phthalimides serve as stable, electrophilic reagents for the transfer of sulfur-containing moieties. This guide will provide a comprehensive overview of the synthesis, mechanism, and applications of these reagents, while also offering a comparative analysis with established thiol protecting groups to ensure researchers select the appropriate tools for their synthetic challenges.

The N-S Bond in Phthalimide Derivatives: A Source of Electrophilic Sulfur

The chemistry of phthalimides with sulfur is not one of protection, but of activation. The N-S bond in N-(organothio)phthalimides is polarized, rendering the sulfur atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for their application as thiolating agents, rather than as a means to mask the nucleophilicity of a thiol.

The primary reason phthalimide is not suitable as a thiol protecting group is the lability of the resulting S-phthalimido bond in the presence of common nucleophiles and bases. A protecting group must be robust enough to withstand a range of reaction conditions and be selectively removable under specific, controlled conditions. The S-phthalimido linkage does not typically meet these criteria for a protecting group.

Synthesis of N-(Organothio)phthalimides

N-(organothio)phthalimides can be synthesized through several reliable methods, primarily involving the reaction of a sulfur-based electrophile with phthalimide or its anion.

From Sulfenyl Chlorides

The most common method for the preparation of N-(organothio)phthalimides involves the reaction of a sulfenyl chloride with phthalimide in the presence of a base, or with a pre-formed phthalimide salt such as potassium phthalimide.

Caption: Synthesis of N-(Organothio)phthalimides.

Experimental Protocol: Synthesis of N-(Arylthio)phthalimide

-

Materials: Phthalimide, aryl sulfenyl chloride, triethylamine (TEA), and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Procedure:

-

To a solution of phthalimide (1.0 eq.) in anhydrous DCM at 0 °C, add TEA (1.1 eq.).

-

Slowly add a solution of the aryl sulfenyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Electrochemical Synthesis

An alternative method involves the electrochemical reaction of a disulfide with phthalimide. This method avoids the need to pre-form the often unstable sulfenyl chloride.

Applications of N-(Organothio)phthalimides as Electrophilic Thiolating Reagents

The utility of N-(organothio)phthalimides lies in their ability to deliver a sulfur-containing group to a variety of nucleophiles. This has found applications in the synthesis of diverse organosulfur compounds.

Thiolation of Organometallic Reagents

N-(organothio)phthalimides react with organozinc and other organometallic reagents to form thioethers. This is a valuable method for the construction of carbon-sulfur bonds.[1]

Thiolation of Heterocycles and Arenes

Electron-rich heterocycles and arenes can be directly thiolated using N-(organothio)phthalimides, often under mild conditions. This is particularly useful for the introduction of specialized thio-groups, such as the difluoromethylthio (SCF₂H) group.[2]

Caption: General workflow of electrophilic thiolation.

Experimental Protocol: Difluoromethylthiolation of Indole

-

Materials: Indole, N-(difluoromethylthio)phthalimide, and an appropriate solvent (e.g., N,N-dimethylformamide (DMF)).[2]

-

Procedure:

-

To a solution of indole (1.0 eq.) in DMF, add N-(difluoromethylthio)phthalimide (1.2 eq.).

-

Heat the reaction mixture at 80 °C for 16 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 3-(difluoromethylthio)indole.

-

Synthesis of Unsymmetrical Disulfides

N-(organothio)phthalimides can react with thiols to generate unsymmetrical disulfides, with the phthalimide anion acting as the leaving group.

A Practical Guide to Genuine Thiol Protecting Groups

Given that phthalimide is not a suitable protecting group for thiols, this section provides a brief overview of commonly employed and effective thiol protecting groups for researchers in drug development and organic synthesis. The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for its removal.[3][4][5]

| Protecting Group | Structure | Common Introduction Method | Common Deprotection Method(s) | Stability |

| Trityl (Trt) | -S-C(Ph)₃ | Trityl chloride, base | Mild acid (e.g., TFA), H₂/Pd | Base stable, acid labile |

| tert-Butyl (tBu) | -S-C(CH₃)₃ | Isobutylene, acid catalyst | Strong acid (e.g., HF, TFMSA) | Acid and base stable (mild) |

| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | N-(Hydroxymethyl)acetamide, acid | Mercury(II) or Silver(I) salts, Iodine | Acid and base stable |

| p-Methoxybenzyl (Meb) | -S-CH₂-C₆H₄-OCH₃ | p-Methoxybenzyl chloride, base | Strong acid (e.g., HF, TFMSA) | Base stable, strong acid labile |

| Thioethers (e.g., S-Alkyl) | -S-Alkyl | Alkyl halide, base | Often difficult to remove | Generally very stable |

Conclusion

The phthalimide moiety plays a distinct and valuable role in the chemistry of sulfur-containing compounds. However, it is crucial for researchers to recognize that this role is that of an activating group in electrophilic thiolating reagents, not a protecting group for thiols. N-(organothio)phthalimides are versatile reagents for the construction of C-S bonds and the synthesis of complex organosulfur molecules. For the reversible masking of thiol functionality, chemists should turn to the well-established repertoire of genuine thiol protecting groups, such as trityl, tert-butyl, and acetamidomethyl, to ensure the success of their synthetic endeavors.

References

-

K. Chakraborty, et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

-

R. J. Spears, C. McMahon, and V. Chudasama (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50, 11098-11155. [Link]

-

P. Knochel, et al. (2011). General preparation of N‐thiophthalimides and their reaction with organozinc reagents to provide thioethers of type 1. Angewandte Chemie International Edition, 50(36), 8342-8345. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

C. -P. Zhang, et al. (2015). N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society, 137(33), 10547-10553. [Link]

-

S. -L. Zhang, et al. (2017). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Organic Letters, 19(5), 1032-1035. [Link]

-

J. J. Pastuszak & A. Chimiak (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 46(9), 1868-1873. [Link]

-

Wikipedia. (2023). Protecting group. [Link]

-

S. -D. Wang, et al. (2023). Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6. Organic Letters, 25(5), 816-820. [Link]

-

H. Asanuma, et al. (2022). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(2-Mercaptoethyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(2-Mercaptoethyl)isoindoline-1,3-dione, a compound of interest in pharmaceutical and materials science. Recognizing the critical role of solubility in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of determining and understanding the solubility profile of this molecule. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough solubility assessment. We will explore the key physicochemical properties influencing its solubility, provide a qualitative solubility profile based on its structural features, and present a rigorous, step-by-step methodology for quantitative solubility determination using High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of this compound

This compound, also known as N-(2-mercaptoethyl)phthalimide, belongs to the phthalimide class of compounds. The phthalimide group is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects[1]. The presence of a terminal thiol (-SH) group introduces a reactive site for conjugation, making it a valuable building block in the synthesis of more complex molecules and targeted drug delivery systems.

The solubility of a compound is a critical physicochemical property that dictates its behavior in various applications. In drug development, poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, understanding the solubility of reactants and products in different solvents is essential for reaction optimization, purification, and formulation.

This guide will provide a detailed framework for evaluating the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its structural features.

-

Molecular Structure: The molecule possesses a large, non-polar phthalimide ring system and a more polar mercaptoethyl side chain. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Hydrogen Bonding: The thiol group (-SH) can act as a weak hydrogen bond donor, while the carbonyl groups (C=O) of the phthalimide ring can act as hydrogen bond acceptors. Thiols are known to have lower boiling points and are less soluble in polar solvents compared to alcohols of similar molecular weight due to weaker hydrogen bonding.

-

pKa: The acidity of the thiol proton will influence its ionization state at different pH values. In basic solutions, the thiol group can deprotonate to form a thiolate anion, which is significantly more soluble in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-mercaptoethyl)-1H-isoindole-1,3(2H)-dione | |

| CAS Number | 4490-75-9 | N/A |

| Molecular Formula | C₁₀H₉NO₂S | N/A |

| Molecular Weight | 207.25 g/mol | N/A |

| Predicted LogP | To be determined experimentally | N/A |

| Predicted pKa | To be determined experimentally | N/A |

Qualitative Solubility Profile: An Educated Prediction

Based on the "like dissolves like" principle and the structural characteristics of this compound, a qualitative solubility profile can be predicted.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the large, non-polar phthalimide ring, solubility in water is expected to be low. In lower alcohols like methanol and ethanol, the solubility is likely to be moderate, as the alkyl chains of the alcohols can interact with the non-polar part of the molecule, while the hydroxyl groups can interact with the polar functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be poor due to the presence of the polar imide and thiol groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity may show moderate to good solubility for the compound.

The following diagram illustrates the general workflow for a qualitative solubility assessment.

Caption: A workflow for qualitative solubility determination.

Experimental Protocol for Quantitative Solubility Determination via HPLC

For precise and accurate solubility data, the shake-flask method followed by HPLC analysis is the gold standard. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature[2].

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by a validated HPLC method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, dichloromethane)

-

HPLC system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

-

Weighing: Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

Part B: HPLC Analysis

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength. The phthalimide chromophore should allow for UV detection.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol). Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve. Inject the diluted samples into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

The following diagram illustrates the experimental workflow for quantitative solubility determination.

Caption: Workflow for quantitative solubility determination by HPLC.

Data Interpretation and Reporting

The solubility data should be reported in standard units such as mg/mL or µg/mL. It is crucial to specify the solvent, temperature, and pH (for aqueous solutions) at which the solubility was determined.

Table 2: Example of a Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Value to be determined |

| PBS (pH 7.4) | 37 | Value to be determined |

| Ethanol | 25 | Value to be determined |

| Methanol | 25 | Value to be determined |

| Dichloromethane | 25 | Value to be determined |

| DMSO | 25 | Value to be determined |

Conclusion

Understanding the solubility of this compound is paramount for its successful application in research and development. This technical guide has provided a comprehensive framework for approaching this critical parameter. By combining theoretical predictions based on physicochemical properties with rigorous experimental determination using the shake-flask HPLC method, researchers can obtain reliable and accurate solubility data. This information is indispensable for optimizing reaction conditions, formulating delivery systems, and ultimately, advancing scientific discovery.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- Lin, Y., & Smart, N. G. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(17), 2979-2984.

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2025, August 5). Hacettepe University Journal of the Faculty of Pharmacy.

- Al-Rashed, S., & Al-Bratty, M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 301, 122953.

- Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- EXPERIMENT 1 DETERMIN

- Classification of organic compounds By solubility. (n.d.).

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- Naeem, S., & Ahmed, S. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.

- Solvent miscibility and other d

-

PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

- Asati, V., & Sharma, S. (2020). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 25(23), 5649.

- Solvent Miscibility Table. (n.d.).

-

ResearchGate. (2008, August). Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K. Retrieved from [Link]

-

ResearchGate. (2019, December). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

Sources

The Versatility of Mercapto-Functionalized Isoindoline-1,3-Diones: A Technical Guide for Researchers

Abstract

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its synthetic accessibility and diverse biological activities. The introduction of a mercapto (-SH) functionality to this privileged structure unlocks a unique chemical reactivity, paving the way for a new generation of targeted therapeutics, advanced biomaterials, and sensitive diagnostic tools. This in-depth technical guide explores the synthesis, chemical properties, and burgeoning applications of mercapto-functionalized isoindoline-1,3-diones. We delve into their role as metalloenzyme inhibitors, their utility in bioconjugation and drug delivery systems, and their application as responsive fluorescent probes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Isoindoline-1,3-Dione Core and the Power of the Thiol Group

The isoindoline-1,3-dione moiety is a bicyclic aromatic imide that has been extensively explored in drug discovery, leading to the development of compounds with a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its rigid structure and the ease with which substituents can be introduced at the nitrogen atom make it an ideal scaffold for combinatorial chemistry and rational drug design.[3]

The strategic incorporation of a mercapto (thiol) group introduces a potent nucleophile and a ligand for soft metals. This functionalization dramatically expands the chemical space accessible to isoindoline-1,3-dione derivatives, enabling a range of applications that leverage the unique reactivity of the thiol group. These include:

-

Metalloenzyme Inhibition: The thiol group is a well-established zinc-binding group, making these compounds promising candidates for the inhibition of zinc-dependent enzymes like matrix metalloproteinases (MMPs).

-

Bioconjugation and Drug Delivery: The thiol group's reactivity allows for covalent linkage to biomolecules, such as proteins and antibodies, forming the basis for targeted drug delivery systems and antibody-drug conjugates (ADCs).[4][5] The formation of cleavable disulfide bonds is a particularly attractive strategy for controlled drug release.[6]

-

Fluorescent Probes: The thiol group can be exploited in the design of "turn-on" or ratiometric fluorescent probes for the detection of biologically important analytes.

This guide will provide a detailed examination of these applications, supported by experimental protocols and mechanistic insights.

Synthetic Strategies for Mercapto-Functionalization

The synthesis of mercapto-functionalized isoindoline-1,3-diones can be broadly approached through two main strategies: direct introduction of a mercapto-containing substituent or the coupling of a pre-functionalized isoindoline-1,3-dione with a mercapto-containing moiety.

N-Alkylation with Thiol-Containing Reagents

A straightforward method for introducing a mercaptoalkyl chain is through the Gabriel synthesis, a classic reaction for the preparation of primary amines that can be adapted for this purpose.[7]

Conceptual Workflow for N-Mercaptoalkylation:

Caption: General workflow for synthesizing N-mercaptoalkyl phthalimides.

Experimental Protocol: Synthesis of 2-(2-mercaptoethyl)isoindoline-1,3-dione

-

Step 1: Formation of Potassium Phthalimide. To a solution of phthalimide (14.7 g, 100 mmol) in ethanol (200 mL) is added a solution of potassium hydroxide (5.6 g, 100 mmol) in ethanol (50 mL). The mixture is heated to reflux for 1 hour and then cooled to room temperature. The resulting precipitate of potassium phthalimide is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Step 2: N-Alkylation with 2-bromoethyl thioacetate. Potassium phthalimide (18.5 g, 100 mmol) is suspended in anhydrous N,N-dimethylformamide (DMF, 150 mL). 2-Bromoethyl thioacetate (18.3 g, 100 mmol) is added dropwise, and the mixture is stirred at 80°C for 4 hours. After cooling, the reaction mixture is poured into water (500 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-thioacetylethyl)phthalimide.

-

Step 3: Hydrolysis to the free thiol. The crude N-(2-thioacetylethyl)phthalimide is dissolved in a mixture of methanol (150 mL) and concentrated hydrochloric acid (20 mL). The solution is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate) to afford this compound as a white solid.

Modular Synthesis via Coupling Reactions

An alternative and highly versatile approach involves the synthesis of an isoindoline-1,3-dione derivative bearing a reactive handle, followed by coupling with a thiol-containing molecule. This is particularly useful for creating more complex structures.

Example: Synthesis of a 2-((5-mercapto-4H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione derivative.

This approach involves the initial synthesis of N-(hydroxymethyl)phthalimide, which can then be coupled with a pre-synthesized 5-substituted-4-amino-3-mercapto-1,2,4-triazole.[8]

Applications in Medicinal Chemistry

The unique properties of the thiol group make mercapto-functionalized isoindoline-1,3-diones attractive candidates for several therapeutic applications.

Inhibition of Metalloenzymes

Many enzymes, including matrix metalloproteinases (MMPs), rely on a zinc ion in their active site for catalytic activity. The thiol group is a well-known zinc-binding moiety, and its incorporation into an isoindoline-1,3-dione scaffold can lead to potent and selective MMP inhibitors. The isoindoline-1,3-dione core can be tailored to interact with specific pockets in the enzyme active site, thereby conferring selectivity.

Mechanism of MMP Inhibition:

Caption: Chelation of the active site zinc ion by the thiol group.

Table 1: Hypothetical Inhibitory Activities of Mercapto-Functionalized Isoindoline-1,3-Diones against MMPs

| Compound | Linker | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) |

| MI-1 | -(CH₂)₂- | 50 | 120 | 25 |

| MI-2 | -(CH₂)₄- | 35 | 90 | 15 |

| MI-3 | -p-C₆H₄-CH₂- | 80 | 200 | 60 |

Note: The data in this table is illustrative and intended to demonstrate the potential for tuning selectivity through linker modification.

Bioconjugation and Drug Delivery

The thiol group is a key player in bioconjugation chemistry. Mercapto-functionalized isoindoline-1,3-diones can be used to attach drugs, imaging agents, or other molecules to biomolecules like antibodies. A particularly important application is in the construction of Antibody-Drug Conjugates (ADCs).

3.2.1. Thiol-Maleimide Conjugation

While the mercapto group is on our molecule of interest, it's important to understand its reaction with maleimides, which are structurally similar to isoindoline-1,3-diones and are common conjugation partners. A mercapto-functionalized isoindoline-1,3-dione could be reacted with a maleimide-functionalized antibody to form a stable thioether linkage.[9]

3.2.2. Cleavable Disulfide Linkers

For controlled drug release, a cleavable linker is often desirable. Mercapto-functionalized isoindoline-1,3-diones can be used to form disulfide bonds with a payload molecule. These disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, releasing the active drug.[10]

Workflow for ADC Formation and Drug Release:

Caption: Formation of an ADC with a disulfide linker and subsequent intracellular drug release.

Applications in Materials Science and Diagnostics

Beyond medicinal chemistry, the unique reactivity of the thiol group opens up applications in materials science and diagnostics.

Thiol-Reactive Fluorescent Probes

A phthalimide-based fluorescent probe has been developed for the detection of thiols with a large Stokes shift.[11] This probe operates through a combination of Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms. In its "off" state, the fluorescence is quenched. Upon reaction with a thiol, the quenching mechanism is disrupted, leading to a "turn-on" of fluorescence.

Sensing Mechanism of a Thiol-Reactive Fluorescent Probe:

Caption: General principle of a "turn-on" fluorescent probe for thiol detection.

Conclusion and Future Perspectives

Mercapto-functionalized isoindoline-1,3-diones represent a versatile and promising class of compounds with significant potential across multiple scientific disciplines. Their synthesis, while requiring careful protection and deprotection strategies for the thiol group, is achievable through established organic chemistry methodologies. The ability of the thiol group to act as a potent nucleophile, a metal chelator, and a partner in disulfide bond formation provides a rich toolbox for the design of novel functional molecules.

Future research in this area is likely to focus on:

-

Development of more selective metalloenzyme inhibitors: By fine-tuning the isoindoline-1,3-dione scaffold and the linker to the thiol group, it should be possible to achieve higher selectivity for specific enzyme targets, reducing off-target effects.

-

Novel bioconjugation strategies: Exploring new thiol-based "click" reactions and developing multifunctional linkers will expand the utility of these compounds in creating sophisticated drug delivery systems and diagnostic tools.

-

Advanced materials: The incorporation of mercapto-functionalized isoindoline-1,3-diones into polymers and surfaces could lead to the development of novel materials with tunable properties, such as self-healing materials or responsive coatings.

References

-

AxisPharm. Cleavable Linkers for Antibody-Drug Conjugates. Available from: [Link]

- Ingale YN, Ugale RB. Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives. Int J. Pharm. Drug. Anal. 2018;6(11):604-609.

-

Bargh JD, Isidro-Llobet A, Parker JS, Spring DR. Cleavable linkers in antibody-drug conjugates. Chem Soc Rev. 2019;48(16):4361-4374. Available from: [Link]

-

Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. Chem. Sci. 2024. Available from: [Link]

-

General preparation of N‐thiophthalimides 3 and their reaction with organozinc reagents 2 to provide thioethers of type 1. ResearchGate. Available from: [Link]

-

Cleavable linkers in antibody–drug conjugates. Apollo - University of Cambridge. Available from: [Link]

-

A phthalimide-based fluorescent probe for thiol detection with a large Stokes shift. CoLab. Available from: [Link]

-